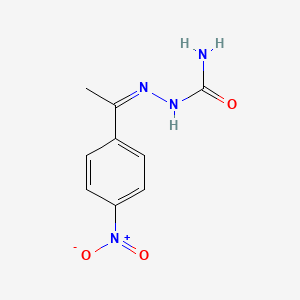

4'-Nitroacetophenone semicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O3 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

[(Z)-1-(4-nitrophenyl)ethylideneamino]urea |

InChI |

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6- |

InChI Key |

IPWIWSSRLKCYGQ-WDZFZDKYSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4'-Nitroacetophenone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitroacetophenone semicarbazone, a derivative of acetophenone, belongs to the semicarbazone class of compounds, which are noted for their diverse chemical and biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. Furthermore, this document outlines generalized experimental protocols for its synthesis and characterization and discusses the potential biological significance of this class of compounds, drawing parallels from related structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with the systematic IUPAC name (E)-2-(1-(4-nitrophenyl)ethylidene)hydrazine-1-carboxamide. Its fundamental properties are summarized in the table below. While specific experimental data for some properties of this compound are not widely published, the table also includes data for its precursor, 4'-Nitroacetophenone, for reference.

| Property | Value (this compound) | Value (4'-Nitroacetophenone - Precursor) | Reference |

| Molecular Formula | C₉H₁₀N₄O₃ | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 222.20 g/mol | 165.15 g/mol | [1] |

| CAS Number | 52376-81-5 | 100-19-6 | [1][2] |

| Appearance | - | Pale yellow crystalline solid | [3][4] |

| Melting Point | - | 75-78 °C | |

| Boiling Point | - | 202 °C | |

| Solubility | - | Insoluble in water; Soluble in hot ethanol, ether, and benzene. | [3] |

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones or aldehydes.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis of semicarbazones.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 4'-Nitroacetophenone in a minimal amount of hot ethanol.

-

In a separate flask, prepare an aqueous solution of semicarbazide hydrochloride and an equimolar amount of sodium acetate.

-

Add the semicarbazide hydrochloride solution to the 4'-Nitroacetophenone solution.

-

Reflux the mixture for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified this compound.

-

Dry the purified crystals in a desiccator.

Caption: Synthetic workflow for this compound.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide & hydrazine) | 3400-3200 |

| C=O stretch (amide) | 1680-1630 |

| C=N stretch (imine) | 1650-1550 |

| NO₂ stretch (asymmetric) | 1550-1500 |

| NO₂ stretch (symmetric) | 1350-1300 |

| C-N stretch | 1400-1000 |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments.

| Proton | Expected Chemical Shift (δ, ppm) |

| -NH₂ (amide) | Broad singlet, ~6.0-8.0 |

| -NH- (hydrazine) | Singlet, ~9.0-11.0 |

| Aromatic protons (ortho to NO₂) | Doublet, ~8.2-8.4 |

| Aromatic protons (meta to NO₂) | Doublet, ~7.8-8.0 |

| -CH₃ (methyl) | Singlet, ~2.2-2.5 |

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | 155-165 |

| C=N (imine) | 145-155 |

| Aromatic C-NO₂ | 148-152 |

| Aromatic C (quaternary, attached to C=N) | 140-145 |

| Aromatic C-H | 120-130 |

| -CH₃ (methyl) | 12-20 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the nitro group, the carboxamide group, and other characteristic fragments.

Potential Biological Activity

Semicarbazones are a well-documented class of compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[5][6] The biological activity is often attributed to the azomethine (-N=C<) linkage.

While specific biological studies on this compound are limited in the public domain, research on structurally similar compounds, such as 4'-Nitroacetophenone thiosemicarbazone (the sulfur analog), has shown potential cytotoxic activity against A549 lung cancer cells.[7][8] It is plausible that this compound could exhibit similar biological properties.

Postulated Mechanism of Action (General for Semicarbazones)

The biological activity of semicarbazones is often linked to their ability to chelate metal ions, which can be crucial for the function of various enzymes. By binding to these metal ions, they can disrupt essential biological pathways in pathogenic organisms or cancer cells.

Caption: Postulated chelation-based mechanism of action for semicarbazones.

Future Research Directions

Given the established biological potential of the semicarbazone scaffold, further investigation into the pharmacological properties of this compound is warranted. Future studies could focus on:

-

Antimicrobial and Antifungal Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Assessing its cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.

Conclusion

This compound is a compound of interest owing to the known biological significance of the semicarbazone functional group. This technical guide has provided an overview of its chemical properties, a generalized synthetic protocol, and expected spectral characteristics. While specific experimental data for this particular molecule are not extensively documented, the information presented herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers to undertake further investigation into its synthesis, characterization, and potential therapeutic applications. The exploration of this and similar compounds could lead to the development of novel therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. The document details its chemical identity, including its CAS number, and outlines a general methodology for its synthesis and characterization. While specific experimental data for this particular semicarbazone is not extensively available in the public domain, this guide furnishes key identification parameters based on the known characteristics of its parent compound and the semicarbazone functional group.

Chemical Identification and Properties

This compound is a chemical compound with the CAS Number 52376-81-5 [1]. As a derivative of 4'-Nitroacetophenone, its chemical and physical properties are influenced by the presence of the nitro group on the phenyl ring and the semicarbazone moiety.

Physical and Chemical Properties

| Property | Value (for 4'-Nitroacetophenone) |

| CAS Number | 100-19-6[2][3][4][5][6] |

| Molecular Formula | C₈H₇NO₃[2][4][5] |

| Molecular Weight | 165.15 g/mol [4][5] |

| Appearance | Pale yellow crystals or powder[4] |

| Melting Point | 75-78 °C[5] |

| Boiling Point | 202 °C[5] |

| Solubility | Soluble in hot ethanol, ether, and benzene; insoluble in water[2]. |

Note: The properties of this compound will differ from its precursor due to the addition of the semicarbazide group.

Synthesis of this compound

The synthesis of semicarbazones is a well-established chemical transformation involving the condensation reaction between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base. The general protocol for the synthesis of this compound is outlined below.

Experimental Protocol

A general method for the synthesis of acetophenone semicarbazones involves the following steps[7]:

-

Dissolution of Reactants: 4'-Nitroacetophenone (1 equivalent) is dissolved in a suitable solvent, typically ethanol.

-

Addition of Semicarbazide: Semicarbazide hydrochloride (1 to 1.2 equivalents) and a base such as sodium acetate or pyridine (to neutralize the HCl) are added to the solution.

-

Reaction: The mixture is typically heated under reflux for a specified period, which can range from 30 minutes to several hours, to facilitate the condensation reaction.

-

Isolation and Purification: Upon cooling, the semicarbazone product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent (e.g., water or ethanol) to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C=O stretch (amide) | ~1680 |

| C=N stretch (imine) | ~1640 |

| NO₂ stretch (asymmetric) | ~1520 |

| NO₂ stretch (symmetric) | ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

| Protons | Expected Chemical Shift (δ, ppm) |

| -NH₂ | Broad singlet |

| -NH- | Broad singlet |

| Aromatic protons | 7.5-8.5 (two doublets) |

| -CH₃ | Singlet, ~2.2-2.5 |

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | ~158 |

| C=N (imine) | ~148 |

| Aromatic carbons | 120-150 |

| -CH₃ | ~14 |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₀N₄O₃), which is 222.20 g/mol [1]. Fragmentation patterns would likely involve the loss of the nitro group, the semicarbazide moiety, and other characteristic fragments.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of semicarbazones has been investigated for various pharmacological properties, including antimicrobial and anticancer activities[7][8][9]. It is plausible that this compound may exhibit similar biological effects.

Semicarbazone derivatives have been reported to exert their anticancer effects through the induction of apoptosis[10]. This process is often mediated by the activation of caspase cascades. A potential signaling pathway could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell cycle arrest and programmed cell death.

Conclusion

This compound is a readily synthesizable compound with potential for biological applications. This guide provides its key identification marker, the CAS number 52376-81-5, and a general framework for its synthesis and characterization. Further research is warranted to isolate and characterize this compound fully and to explore its specific pharmacological profile and mechanisms of action. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of novel semicarbazone derivatives for drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]

- 3. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 4. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 6. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-(4-Nitrophenyl)ethylidene)hydrazinecarboxamide (4'-Nitroacetophenone semicarbazone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones are a class of organic compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This technical guide focuses on a specific derivative, 2-(1-(4-nitrophenyl)ethylidene)hydrazinecarboxamide, also commonly known as 4'-Nitroacetophenone semicarbazone. This compound is synthesized from 4'-nitroacetophenone and semicarbazide hydrochloride. The presence of the nitro group on the phenyl ring is anticipated to influence its biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its chemical properties, synthesis, and biological evaluation, tailored for a scientific audience.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide . The structure consists of a 4'-nitroacetophenone backbone condensed with a semicarbazide moiety.

Table 1: Physicochemical Properties of 2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide and its Precursor

| Property | 2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide | 4'-Nitroacetophenone (Precursor) |

| Molecular Formula | C₉H₁₀N₄O₃[1] | C₈H₇NO₃[2] |

| Molecular Weight | 222.20 g/mol [1] | 165.15 g/mol [2] |

| CAS Number | 52376-81-5[1] | 100-19-6[3] |

| Appearance | - | Yellow crystalline powder[2] |

| Melting Point | Not available | 76-83 °C[2] |

| Boiling Point | Not available | 202 °C[3] |

| Solubility | Not available | Insoluble in water; soluble in ethanol, ether, and benzene[2] |

| Topological Polar Surface Area (TPSA) | 110.62 Ų[1] | - |

| logP | 0.9871[1] | - |

Spectroscopic Data

Characterization of the starting material, 4'-Nitroacetophenone, is crucial for confirming the identity and purity of the synthesized semicarbazone.

Table 2: Spectroscopic Data for 4'-Nitroacetophenone

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H) ppm[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.3, 150.4, 141.4, 129.3, 123.9, 27.0 ppm[4] |

| FT-IR (KBr) | Conforms to structure[2] |

| Mass Spectrometry | Molecular Ion Peak (M+): 165[5] |

Note: Specific spectroscopic data for 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide was not found in the reviewed literature. Researchers would need to perform these analyses post-synthesis for full characterization.

Experimental Protocols

Synthesis of 2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide

This protocol is a generalized method based on the synthesis of similar semicarbazone derivatives.

Objective: To synthesize 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide via condensation of 4'-nitroacetophenone with semicarbazide hydrochloride.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Dissolve an equimolar amount of 4'-nitroacetophenone in ethanol in a round bottom flask.

-

In a separate container, dissolve an equimolar amount of semicarbazide hydrochloride in a minimal amount of water and add it to the ethanolic solution of 4'-nitroacetophenone.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from ethanol to obtain pure 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Caption: Postulated mechanisms of antimicrobial action for semicarbazones.

Conclusion and Future Directions

2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide is a readily synthesizable compound with potential for biological activity. This guide provides the foundational information necessary for its synthesis and initial antimicrobial screening. Further research is warranted to fully characterize this compound and to quantitatively assess its efficacy against a broad spectrum of bacterial and fungal pathogens. Subsequent studies could focus on structure-activity relationship (SAR) analyses by modifying the substituents on the phenyl ring to optimize its biological activity and pharmacokinetic properties. The investigation of its precise mechanism of action will also be a critical step in its development as a potential therapeutic agent.

References

- 1. woah.org [woah.org]

- 2. (2E)-1-(4-Nitrophenyl)-2-[(2-nitrophenyl)methylidene]hydrazine | C13H10N4O4 | CID 9601276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. This document details its chemical properties, a general synthesis protocol, and the analytical data available for its precursor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below, providing a quick reference for its chemical identity.

| Property | Value |

| Chemical Formula | C₉H₁₀N₄O₃ |

| Molecular Weight | 222.20 g/mol |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones.

Experimental Protocol

A general procedure for the synthesis of semicarbazones from substituted acetophenones involves the following steps[1]:

-

Reaction Setup: In a round-bottom flask, dissolve 0.01 mole of 4'-Nitroacetophenone in 25 mL of ethanol. To this solution, add 0.01 mole of semicarbazide.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux for approximately one hour.

-

Precipitation and Filtration: Upon cooling, the this compound product will precipitate out of the solution. Collect the precipitate by filtration.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final, purified this compound.

Characterization Data

While specific spectral data for this compound is not available in the cited literature, the characterization data for the starting material, 4'-Nitroacetophenone, is well-documented and provided here for reference.

Physicochemical Properties of 4'-Nitroacetophenone

| Property | Value | Source(s) |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 75-78 °C | [1] |

Spectroscopic Data for 4'-Nitroacetophenone

¹H NMR (CDCl₃, 400 MHz): δ 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H) ppm.

¹³C NMR (CDCl₃, 100 MHz): δ 196.3, 150.4, 141.4, 129.3, 123.9, 27.0 ppm.

IR Spectroscopy: While a detailed peak list is not provided, the infrared spectrum of 4-Nitroacetophenone is available for reference. Key expected signals would include those corresponding to the carbonyl group (C=O), the nitro group (NO₂), and aromatic C-H bonds.[3]

Note: The detailed ¹H NMR, ¹³C NMR, and IR spectral data for the final product, this compound, are not specified in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for complete characterization.

References

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. Due to the limited availability of specific experimental data for the semicarbazone, this document also includes detailed information on its precursor, 4'-Nitroacetophenone, and outlines a general synthetic protocol for this class of compounds.

Physical and Chemical Properties

| Property | This compound | 4'-Nitroacetophenone (Precursor) |

| CAS Number | 52376-81-5 | 100-19-6 |

| Molecular Formula | C₉H₁₀N₄O₃ | C₈H₇NO₃ |

| Molecular Weight | 222.20 g/mol | 165.15 g/mol |

| Physical State | Data not available | Solid at room temperature |

| Appearance | Data not available | Pale yellow or yellowish crystalline solid/powder.[1][2][3] |

| Melting Point | Data not available | 75-83 °C.[1][3][4][5][6] |

| Solubility | Data not available | Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene.[1][2][7] |

Experimental Protocols

General Synthesis of Substituted Acetophenone Semicarbazones

The synthesis of this compound can be achieved through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride. The following is a general experimental protocol that can be adapted for this specific synthesis.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4'-Nitroacetophenone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of water.

-

Add the semicarbazide solution to the flask containing the 4'-Nitroacetophenone solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then typically heated under reflux. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, which should induce the precipitation of the semicarbazone product.

-

The solid product is collected by filtration, washed with cold solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Logical Workflow and Diagrams

The following diagrams illustrate the general synthesis and characterization workflow for this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While specific experimental data for this compound remains elusive in readily accessible literature, this guide provides a foundational understanding of the compound. The provided general synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physical, chemical, and potential biological properties. The structural similarity to other semicarbazones and the known bioactivity of related thiosemicarbazones suggest that this compound could be a compound of interest for further investigation in medicinal chemistry and drug development.

References

- 1. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. 4'-Nitroacetophenone, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Nitroacetophenone | CAS#:100-19-6 | Chemsrc [chemsrc.com]

- 6. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

The Multifaceted Biological Activities of Semicarbazone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Semicarbazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anticonvulsant properties of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative structure-activity relationships, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to facilitate the rational design and development of novel semicarbazone-based therapeutic agents.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of a ketone or aldehyde with semicarbazide.[1][2] The resulting Schiff bases possess a unique pharmacophore, the azomethine group (-C=N-), which is crucial for their diverse biological activities.[3] The structural versatility of semicarbazones allows for facile modification of their physicochemical properties, enabling the optimization of their therapeutic potential.[1] This guide will delve into the key biological activities of semicarbazone derivatives, presenting quantitative data, experimental protocols, and mechanistic insights to support ongoing and future drug discovery efforts.

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] Their anticancer potential is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | 2-Hydroxynaphthyl semicarbazone | HL-60 (Leukemia) | 13.08 | [4] |

| K562 (Leukemia) | >80 | [4] | ||

| MOLT-4 (Leukemia) | 56.27 | [4] | ||

| MCF-7 (Breast) | 28.32 | [4] | ||

| 4a | N²-butyl-5-nitro-2-furfuraldehyde semicarbazone | HL-60 (Leukemia) | 11.38 | [4] |

| K562 (Leukemia) | 37.89 | [4] | ||

| MOLT-4 (Leukemia) | 29.87 | [4] | ||

| MCF-7 (Breast) | 25.43 | [4] | ||

| 11q | Phenyl-substituted semicarbazone | HT29 (Colon) | 0.89 | [5] |

| SK-N-SH (Neuroblastoma) | 1.57 | [5] | ||

| MDA-MB-231 (Breast) | 0.32 | [5] | ||

| MKN45 (Gastric) | 0.65 | [5] | ||

| 11s | Phenyl-substituted semicarbazone | HT29 (Colon) | 0.76 | [5] |

| SK-N-SH (Neuroblastoma) | 1.23 | [5] | ||

| MDA-MB-231 (Breast) | 0.41 | [5] | ||

| MKN45 (Gastric) | 0.52 | [5] | ||

| 7j | Steroidal 5α,8α-endoperoxide thiosemicarbazone | HepG2 (Liver) | 3.52 | [6][7] |

Experimental Protocols

A common method for the synthesis of semicarbazone derivatives involves the condensation of an appropriate aldehyde or ketone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.[8][9]

Materials:

-

Aldehyde or ketone (1 equivalent)

-

Semicarbazide hydrochloride (1 equivalent)

-

Sodium acetate (1 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the aldehyde or ketone in ethanol.

-

In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water and then add ethanol to clarify the solution.

-

Add the semicarbazide solution to the aldehyde/ketone solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone derivative.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Semicarbazone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the semicarbazone derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4][6] This process is characterized by the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins.

Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[5][6]

Certain semicarbazone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4] For example, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase.[4][10] Inhibition of these kinases can disrupt the cell cycle, leading to cell cycle arrest, and block signaling pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Semicarbazone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][12] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[3]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected semicarbazone derivatives against various microbial strains.

| Compound ID | Derivative Structure/Name | Microbial Strain | MIC (µg/mL) | Reference |

| 2 | 2-Carboxybenzophenone hydroxysemicarbazone | E. coli | 31.25 | [11] |

| P. aeruginosa | 62.5 | [11] | ||

| 6 | 4-Methoxyacetophenone hydroxysemicarbazone | E. coli | - | [11] |

| P. aeruginosa | - | [11] | ||

| 7 | 4,4'-Dihydroxybenzophenone 2,4-dinitrophenylhydrazone | S. aureus | - | [11] |

| 4f | 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide | S. aureus | - | [12] |

| 4g | 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide | C. albicans | - | [12] |

Note: Specific MIC values for some compounds were not explicitly provided in the referenced abstracts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Semicarbazone derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Perform serial two-fold dilutions of the semicarbazone derivatives in the broth in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticonvulsant Activity

Semicarbazone derivatives have been extensively investigated for their anticonvulsant properties and have shown efficacy in preclinical models of epilepsy.[13] Their mechanism of action is primarily attributed to the modulation of voltage-gated ion channels.[14]

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is often evaluated using the Maximal Electroshock (MES) test, and the results are presented as the median effective dose (ED50).

| Compound ID | Derivative Structure/Name | Animal Model | MES ED50 (mg/kg) | Reference |

| 3e | 4-(3-Chlorophenyl)-1-(4-chlorophenyl) semicarbazone | Mice | Potent | [13] |

| 3j | 4-(3-Chlorophenyl)-1-(4-nitrophenyl) semicarbazone | Mice | Potent | [13] |

| 7 | 1-(Butan-2-ylidene)-4-(4-chlorophenyl) semicarbazone | Mice | <100 | [8] |

Note: Specific ED50 values were not always detailed in the abstracts, but the relative potency was indicated.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Semicarbazone derivatives

-

Vehicle (e.g., saline, PEG)

Procedure:

-

Administer the semicarbazone derivative or vehicle to the animals (e.g., intraperitoneally or orally).

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Determine the ED50 value, the dose that protects 50% of the animals from the induced seizure.

Mechanism of Anticonvulsant Action

The anticonvulsant activity of many semicarbazone derivatives is linked to their ability to block voltage-gated sodium channels.[2][14] By binding to these channels, they stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[1] This mechanism is similar to that of established antiepileptic drugs like phenytoin and carbamazepine.[15]

Conclusion

Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers in the field and will stimulate further efforts to translate the therapeutic potential of semicarbazone derivatives into clinical applications.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashdin.com [ashdin.com]

- 4. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]

Unlocking the Potential of 4'-Nitroacetophenone Semicarbazone: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research avenues for 4'-Nitroacetophenone semicarbazone. While extensive research exists on the broader class of semicarbazones, this specific derivative remains a promising yet underexplored compound. This document outlines key areas for investigation, provides detailed experimental protocols, and presents potential mechanisms of action to stimulate further scientific inquiry.

Introduction to this compound

Semicarbazones are a class of compounds formed by the condensation reaction of an aldehyde or ketone with semicarbazide. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The biological activities of semicarbazones are often attributed to their ability to form coordination complexes with metal ions and their structural features, such as a hydrogen-bonding domain and a lipophilic aryl ring, which can interact with biological targets.

This compound, a derivative of 4'-nitroacetophenone, possesses the characteristic semicarbazone moiety, suggesting its potential for a range of biological applications. The presence of the nitro group on the phenyl ring may further influence its electronic properties and biological activity. This guide explores the most promising research directions for this compound.

Potential Research Areas

Anticonvulsant Activity

Semicarbazones are a well-established class of anticonvulsant agents. The proposed mechanism of action for many anticonvulsant semicarbazones involves the inhibition of voltage-gated sodium channels and the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Proposed Research:

-

In vivo screening: Evaluation of the anticonvulsant activity of this compound using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.

-

Mechanism of action studies: Investigation of its effect on voltage-gated sodium and calcium channels and its interaction with GABA receptors.

Anticancer Activity

Several semicarbazone derivatives have demonstrated potent anticancer activities. Their proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Some related compounds, thiosemicarbazones, are known to exert their anticancer effects by chelating essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Proposed Research:

-

In vitro cytotoxicity screening: Determination of the IC50 values of this compound against a panel of human cancer cell lines using the MTT assay.

-

Mechanism of action studies: Investigation of its ability to induce apoptosis (e.g., through caspase activation) and cause cell cycle arrest (e.g., via flow cytometry).[1][2] Exploration of its potential to chelate metal ions and induce oxidative stress.

Antimicrobial Activity

The antimicrobial properties of semicarbazones are often linked to their ability to coordinate with metal ions, which can disrupt essential microbial enzymatic processes.

Proposed Research:

-

In vitro antimicrobial screening: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

-

Mechanism of action studies: Investigation of its metal-chelating properties and their role in its antimicrobial effects.

Corrosion Inhibition

Recent studies have shown that semicarbazones and their analogues can act as effective corrosion inhibitors for mild steel in acidic environments.[3][4][5] They are thought to function by adsorbing onto the metal surface and forming a protective layer.

Proposed Research:

-

Electrochemical studies: Evaluation of the corrosion inhibition efficiency of this compound using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

-

Surface analysis: Characterization of the protective film formed on the metal surface using techniques like scanning electron microscopy (SEM).

Data Presentation: Illustrative Quantitative Data for Semicarbazone Derivatives

While specific quantitative data for this compound is not yet available in the public domain, the following tables present data for structurally related semicarbazones to illustrate the expected range of activities and provide a template for future data presentation.

Table 1: Anticonvulsant Activity of Representative Semicarbazones

| Compound | MES Screen (ED50 mg/kg) | scPTZ Screen (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| 4-Bromobenzaldehyde semicarbazone | High Potency | Active | Low | High | [6] |

| p-Nitrophenyl substituted semicarbazone | 83 | - | - | - | [7] |

| 4-(4-Fluorophenoxy) benzaldehyde semicarbazone | - | - | - | >315 | [8] |

| Compound 7 (4-substituted phenyl semicarbazone) | Active at 100 | Active at 100 | - | - | [9] |

Table 2: Anticancer Activity of Representative Semicarbazones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Semicarbazone 11q | HT29 (colon) | 0.32 | [1] |

| Semicarbazone 11s | HT29 (colon) | 1.57 | [1] |

| Semicarbazone 3c | HL-60 (leukemia) | 13.08 | [2] |

| Semicarbazone 4a | HL-60 (leukemia) | 11.38 | [2] |

| p-Nitrobenzylidene phenyl semicarbazone (1c) | NCI-H522 (Lung) | 7.85 | [10] |

| p-Nitrobenzylidene phenyl semicarbazone (1c) | OVCAR-3 (Ovarian) | 4.54 | [10] |

Table 3: Antimicrobial Activity of Representative Semicarbazones and Thiosemicarbazones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydroxy semicarbazone 2 | S. aureus | - | [11] |

| Hydroxy semicarbazone 6 | E. coli | - | [11] |

| Thiosemicarbazone Copper(II) complex 1 | S. aureus | (IC50) 4.2 µM | [12] |

| Thiosemicarbazone Nickel(II) complex 2 | S. aureus | (IC50) 61.8 µM | [12] |

Experimental Protocols

Synthesis of this compound

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4'-Nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and add it to the flask.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the synthesized compound using techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Phenytoin (positive control)

-

Electroconvulsometer

-

Corneal electrodes

Procedure:

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (phenytoin), and test groups (different doses of this compound).

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

After a specific pretreatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the presence or absence of the tonic hind limb extension phase of the seizure.

-

Abolition of the hind limb tonic extensor component is considered as the endpoint for protection.

-

Calculate the percentage of protection in each group and determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Evaluation of Anticancer Activity (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and the positive control (doxorubicin) for 48 or 72 hours. Include a vehicle control group.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

This compound

-

Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole)

-

96-well microplates

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed anticonvulsant mechanism of action.

Caption: Proposed anticancer signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and industrial chemicals. The existing literature on related semicarbazone compounds strongly suggests its potential as an anticonvulsant, anticancer, and antimicrobial agent, as well as a corrosion inhibitor. This technical guide provides a framework for initiating research into this compound, from its synthesis to the evaluation of its biological activities and potential mechanisms of action. It is hoped that this document will serve as a valuable resource for the scientific community and stimulate further investigation into the multifaceted potential of this compound.

References

- 1. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Nitroaromatic Semicarbazones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic semicarbazones represent a fascinating and enduring class of chemical compounds that have carved a significant niche in medicinal chemistry. Characterized by a nitro group attached to an aromatic ring and a semicarbazone moiety, these compounds have a rich history of therapeutic application, most notably as antimicrobial and anticancer agents. Their biological activity is intrinsically linked to the reductive metabolism of the nitro group, a feature that has been both a source of their efficacy and a subject of toxicological scrutiny. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanisms of action of nitroaromatic semicarbazones, presenting key data and experimental protocols for the scientific community.

Discovery and Historical Milestones

The journey of nitroaromatic semicarbazones is intertwined with the broader history of Schiff bases and the development of antimicrobial chemotherapy.

The Genesis of Semicarbazones

The foundational chemistry for semicarbazones lies in the discovery of Schiff bases by the German chemist Hugo Schiff in 1864.[1][2] Schiff reported the condensation reaction between primary amines and carbonyl compounds, forming what are now known as imines or azomethines.[1][2] Semicarbazones are a specific type of imine, formed from the reaction of an aldehyde or ketone with semicarbazide.[3] These derivatives proved to be valuable in classical organic chemistry for the identification and characterization of carbonyl compounds due to their typically crystalline nature and sharp melting points.[3]

The Dawn of Nitroaromatic Chemotherapy

The early 20th century witnessed the rise of chemotherapy, and with it, a systematic search for new antimicrobial agents. In the 1940s, researchers began to recognize the potent biological activity of nitroaromatic compounds.[4] A key discovery was the significance of a nitro group at the 5-position of a 2-substituted furan ring for conferring antibacterial properties.[4] This line of inquiry led to the synthesis and investigation of numerous nitrofuran derivatives.

Nitrofurazone: A Landmark Discovery

The culmination of this research was the development of nitrofurazone (5-nitro-2-furaldehyde semicarbazone), a pioneering nitroaromatic semicarbazone.[4] First approved in the United States in October 1945, nitrofurazone (marketed as Furacin®) became the first nitroaromatic compound to be commercialized as a drug.[5] It was initially used as a topical anti-infective agent, effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] The success of nitrofurazone spurred further research into other nitrofurans, such as nitrofurantoin for urinary tract infections and furazolidone for bacterial diarrhea, solidifying the therapeutic importance of this chemical class.[6]

Synthesis of Nitroaromatic Semicarbazones

The synthesis of nitroaromatic semicarbazones is generally a straightforward condensation reaction. The core principle involves the reaction of a nitroaromatic aldehyde or ketone with semicarbazide or its hydrochloride salt, typically in an acidic or neutral medium.

General Synthetic Workflow

The overall process can be summarized in the following workflow:

Caption: General workflow for the synthesis of nitroaromatic semicarbazones.

Detailed Experimental Protocol: Synthesis of Nitrofurazone

The following protocol is adapted from a 1951 patent for the synthesis of 5-nitro-2-furaldehyde semicarbazone (nitrofurazone).

Materials:

-

5-nitrofurfural diacetate

-

Semicarbazide hydrochloride

-

Sulfuric acid

-

Ethyl alcohol

-

Water

Procedure:

-

In a 5-liter, 3-necked, round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of 1700 ml of water, 200 ml of ethyl alcohol, and 100 ml (184.0 grams) of sulfuric acid.

-

To this solution, add 111.5 grams of semicarbazide hydrochloride and 243 grams of 5-nitrofurfural diacetate.

-

Commence stirring and heat the flask on a steam bath until the temperature of the reaction mixture reaches 85°C.

-

Turn off the steam and allow the reaction to proceed with constant stirring until the temperature falls below 75°C (approximately one hour).

-

Cool the reaction mixture with stirring to 20°C.

-

Filter the resulting crystals by suction.

-

Wash the crystals on the filter with 800 ml of cold water, followed by 200 ml of ethyl alcohol.

-

Dry the crystals by suction on the filter for 30 minutes, then overnight at 50°C.

Expected Yield: Approximately 194 grams (98%).

Biological Activity and Quantitative Data

Nitroaromatic semicarbazones exhibit a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

These compounds are known to be active against a variety of pathogenic microorganisms. The tables below summarize the minimum inhibitory concentration (MIC) values for representative nitroaromatic semicarbazones against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of N-nitroso-2,6-diarylpiperidin-4-one Semicarbazones

| Compound | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | 100 | 125 | 150 |

| N-nitroso-2,6-di(p-chlorophenyl)piperidin-4-one semicarbazone | 75 | 100 | 125 |

| N-nitroso-2,6-di(p-methoxyphenyl)piperidin-4-one semicarbazone | 125 | 150 | 200 |

| Ciprofloxacin (Standard) | 50 | 50 | 50 |

Data compiled from studies on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones.[7][8][9]

Table 2: Antifungal Activity of N-nitroso-2,6-diarylpiperidin-4-one Semicarbazones

| Compound | Candida albicans (MIC in µg/mL) |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | 100 |

| N-nitroso-2,6-di(p-chlorophenyl)piperidin-4-one semicarbazone | 75 |

| N-nitroso-2,6-di(p-methoxyphenyl)piperidin-4-one semicarbazone | 125 |

| Clotrimazole (Standard) | 50 |

Data compiled from studies on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones.[7][8][9]

Anticancer Activity

The anticancer potential of nitroaromatic semicarbazones has also been a subject of significant research. The following table presents the half-maximal inhibitory concentration (IC50) values for some nitroaromatic compounds against various human cancer cell lines.

Table 3: Anticancer Activity of Selected Nitroaromatic Compounds

| Compound | Cell Line | IC50 (µM) |

| 4-(bromomethyl)-1-chloro-2-nitrobenzene | HL-60 | 5.4 |

| Jurkat | 8.4 | |

| MCF-7 | 7.9 | |

| 1-(bromomethyl)-4-chloro-2-nitrobenzene | HL-60 | 6.5 |

| Jurkat | >50 | |

| MCF-7 | 10.7 | |

| 1-chloro-2-nitro-4-(nitromethyl)benzene | HL-60 | 6.3 |

| Jurkat | 7.9 | |

| MCF-7 | 7.1 |

Data adapted from a study on the synthesis of nitroaromatic compounds as potential anticancer agents.[10]

Mechanism of Action

The biological effects of nitroaromatic semicarbazones are primarily mediated by the reductive activation of the nitro group within target cells. This process generates a cascade of reactive intermediates that are cytotoxic.

Reductive Activation Pathway

The mechanism is initiated by cellular reductases, such as nitroreductases found in bacteria and parasites, which are often flavoenzymes.[5][11] These enzymes catalyze the reduction of the nitro group to a nitroso group, followed by further reduction to hydroxylamine and ultimately to an amine.[11] During this process, highly reactive oxygen species (ROS), such as the superoxide anion radical, are generated.[4]

Caption: Reductive activation and cytotoxic mechanism of nitroaromatic semicarbazones.

Induction of Apoptosis

In cancer cells, the cytotoxic effects of some semicarbazones have been shown to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[12] The generated ROS can lead to a decrease in the mitochondrial membrane potential, which in turn triggers a cascade of events.[12]

Caption: Apoptosis induction by nitroaromatic semicarbazones via the intrinsic pathway.

The reactive intermediates generated from the reduction of the nitro group can directly damage cellular macromolecules, including DNA, leading to strand breaks and the formation of adducts.[13][14] This DNA damage, coupled with the oxidative stress induced by ROS, contributes significantly to the cytotoxicity of these compounds.

Conclusion

Nitroaromatic semicarbazones have a storied past, from their fundamental chemical origins to their pivotal role as early antimicrobial agents. The discovery of nitrofurazone marked a significant advancement in chemotherapy and laid the groundwork for the development of other nitroaromatic drugs. Today, research continues to uncover new therapeutic potentials for this class of compounds, particularly in the realm of oncology. A thorough understanding of their synthesis, biological activities, and mechanisms of action is crucial for the rational design and development of novel, more effective, and safer nitroaromatic semicarbazone-based therapeutics. The data and protocols presented in this guide aim to support and inspire further research in this promising area of medicinal chemistry.

References

- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Semicarbazone - Wikipedia [en.wikipedia.org]

- 4. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antibacterial and antifungal activities of some N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of metal-mediated DNA damage induced by metabolites of carcinogenic 2-nitropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4'-Nitroacetophenone Semicarbazone: A Detailed Protocol for Researchers

An Application Note for Drug Development Professionals and Scientists

This document provides a comprehensive, step-by-step protocol for the synthesis of 4'-Nitroacetophenone semicarbazone, a compound of interest in medicinal chemistry and drug development. The synthesis involves a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Semicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with semicarbazide. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antimicrobial, and anticancer properties. The synthesis of this compound serves as a key step in the generation of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its preparation and characterization.

Reaction Scheme

The synthesis of this compound proceeds through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride in the presence of a catalytic amount of acid.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

4'-Nitroacetophenone (C₈H₇NO₃, MW: 165.15 g/mol )

-

Semicarbazide hydrochloride (CH₆ClN₃O, MW: 111.53 g/mol )

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 moles of 4'-Nitroacetophenone in 50 mL of ethanol.

-

Addition of Reagents: To this solution, add 0.01 moles of semicarbazide hydrochloride.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. The product, this compound, will precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and recording its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the synthesized product.

| Compound Name | 4'-Nitroacetophenone (Starting Material) | This compound (Product) |

| CAS Number | 100-19-6 | 52376-81-5 |

| Molecular Formula | C₈H₇NO₃ | C₉H₁₀N₄O₃ |

| Molecular Weight ( g/mol ) | 165.15 | 222.20 |

| Melting Point (°C) | 76-80 | Not available in the search results. |

| Typical Yield (%) | Not Applicable | Not available in the search results. |

| IR (KBr, cm⁻¹) | Conforms to structure. | Not available in the search results. |

| ¹H NMR (CDCl₃, δ ppm) | 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H)[1] | Not available in the search results. |

Note: While a general protocol is provided, specific quantitative data for the product such as melting point, yield, and spectral data were not explicitly found in the search results for this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the reaction components leading to the final product.

Caption: Logical relationship of reactants and conditions in the synthesis.

References

Application Note: FT-IR Spectral Analysis of 4'-Nitroacetophenone Semicarbazone

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Nitroacetophenone semicarbazone is a derivative of 4'-Nitroacetophenone and finds applications in chemical synthesis and analysis. Semicarbazones, in general, are of interest due to their diverse biological activities. The characterization of this compound is crucial for quality control and further research. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for the synthesis and FT-IR spectral analysis of this compound, along with an interpretation of its characteristic spectral features.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of substituted semicarbazones.[1]

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Melting point apparatus

Procedure:

-

In a 250 mL round bottom flask, dissolve 0.01 mole of 4'-Nitroacetophenone in 50 mL of ethanol.

-

In a separate beaker, dissolve 0.01 mole of semicarbazide hydrochloride and 0.015 mole of sodium acetate in 20 mL of warm water.

-

Add the semicarbazide solution to the ethanolic solution of 4'-Nitroacetophenone.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and reflux the reaction mixture on a heating mantle for 2-3 hours.

-

After refluxing, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals in a desiccator and determine their melting point.

FT-IR Spectral Analysis

This protocol outlines the procedure for acquiring the FT-IR spectrum of the synthesized this compound.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum 100 or Bruker Tensor 27)[2][3]

-

Spatula

-

Synthesized this compound powder

-

Isopropanol or ethanol for cleaning

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

-

Sample Preparation: Place a small amount of the dried this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the FT-IR spectrum of the sample over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add multiple scans (e.g., 4 scans) to improve the signal-to-noise ratio.[2]

-

Data Processing: After acquisition, the spectrum is automatically processed by the instrument's software (e.g., OPUS) to produce a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[5]

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., isopropanol) after the analysis.

Data Presentation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The table below summarizes the anticipated key peaks and their assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching | Medium |

| 3200 - 3100 | N-H | Stretching | Medium |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 1680 - 1660 | C=O (Amide I) | Stretching | Strong |

| 1600 - 1585 | C=N | Stretching | Medium |

| 1580 - 1570 | Aromatic C=C | Stretching | Medium |

| 1530 - 1500 | N-O (Nitro) | Asymmetric Stretching | Strong |

| 1350 - 1330 | N-O (Nitro) | Symmetric Stretching | Strong |

| 1620 - 1550 | N-H | Bending (Amide II) | Medium |

| 860 - 840 | C-H | Out-of-plane Bending (para-subst.) | Strong |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and FT-IR analysis of this compound.

Caption: Experimental workflow for the synthesis and FT-IR analysis.

Results and Discussion

The FT-IR spectrum of this compound provides a molecular fingerprint, confirming the presence of key functional groups.

-

N-H Stretching: The bands observed in the region of 3450-3200 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups in the semicarbazone moiety. The presence of multiple bands in this region is typical for semicarbazones.[6]

-

Aromatic C-H Stretching: The absorption bands in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring.[7]

-

C=O Stretching (Amide I): A strong absorption band is expected around 1680-1660 cm⁻¹, which corresponds to the C=O stretching vibration of the amide group in the semicarbazone. This is a characteristic and intense peak.

-

C=N Stretching: The peak in the region of 1600-1585 cm⁻¹ is assigned to the C=N imine stretching vibration, formed from the condensation of the ketone and semicarbazide.

-

Aromatic C=C Stretching: The absorption bands for the aromatic C=C bond stretching are typically observed in the 1580-1570 cm⁻¹ region.

-

N-O Stretching (Nitro Group): The presence of the nitro group is confirmed by two strong absorption bands. The band around 1530-1500 cm⁻¹ is due to the asymmetric stretching of the N-O bond, while the band at 1350-1330 cm⁻¹ corresponds to the symmetric stretching.

-

N-H Bending (Amide II): The peak in the 1620-1550 cm⁻¹ range is attributed to the N-H bending vibration of the amide group.

-